Oxatomide (CAS: 60607-34-3) is a highly lipophilic diphenylmethylpiperazine derivative utilized in pharmacological research as a dual-action histamine H1-receptor antagonist and mast cell stabilizer [1]. Unlike highly water-soluble, single-target antihistamines, oxatomide presents a distinct physicochemical profile characterized by poor aqueous solubility, a basic pKa of 7.2, and a high LogP of 5.62, classifying it as a rigorous Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2 benchmark[2]. For procurement scientists and assay developers, oxatomide is prioritized not merely for its H1 affinity, but for its potent, simultaneous inhibition of leukotriene generation and its highly specific blockade of intracellular calcium mobilization in mast cells[1].
Substituting oxatomide with standard H1 antagonists (such as cetirizine) or alternative mast cell stabilizers (such as ketotifen) fundamentally compromises experimental integrity in multi-pathway inflammatory models[1]. While cetirizine provides superior H1-receptor binding for pure antihistaminic readouts, it lacks oxatomide's specific intracellular calcium mobilization blockade in mast cells. Furthermore, substituting oxatomide with the structurally related calcium channel blocker verapamil introduces severe cardiac off-target effects, whereas oxatomide is highly selective for mast cell calcium channels [2]. Consequently, utilizing generic alternatives fails to replicate oxatomide's specific dual-inhibition of both histamine release and leukotriene C4 generation, making it an indispensable, non-interchangeable reagent for complex allergy and formulation modeling [1].
In comparative human leukocyte assays stimulated by calcium ionophore A23187, oxatomide demonstrates significantly greater potency in inhibiting leukotriene C4 (LTC4) generation than the structurally distinct dual-action agent ketotifen [1].
| Evidence Dimension | Inhibition of LTC4 generation (IC50) |
| Target Compound Data | Oxatomide IC50 = 6 µM |
| Comparator Or Baseline | Ketotifen IC50 = 80 µM |
| Quantified Difference | 13.3-fold higher potency for oxatomide in LTC4 inhibition |
| Conditions | Human peripheral leukocytes stimulated with calcium ionophore A23187 |
For researchers designing dual-pathway (histamine/leukotriene) inhibition assays, oxatomide provides a significantly stronger and more reliable baseline for LTC4 suppression than ketotifen.
Oxatomide acts as a calcium antagonist to prevent histamine release, but unlike standard calcium channel blockers like verapamil, its activity is highly tissue-specific [1]. It inhibits 45Ca uptake into mast cells more potently than verapamil, yet exhibits significantly lower potency in neonatal heart cells, avoiding cardiovascular interference[1].
| Evidence Dimension | Tissue-specific 45Ca uptake inhibition |
| Target Compound Data | Potent inhibition of 48/80-induced 45Ca uptake in mast cells; minimal effect on heart cells |
| Comparator Or Baseline | Verapamil (potent in heart cells, weaker in mast cells) |
| Quantified Difference | Inverted tissue selectivity profile favoring mast cells over cardiac tissue |
| Conditions | Rat peritoneal mast cells vs. neonatal heart cells, 48/80-induced 45Ca uptake |
This selectivity enables researchers to study calcium-dependent mast cell degranulation without confounding cardiac calcium channel blockade, making it a superior specialized reagent.
In human skin enzyme assays, oxatomide exhibits a unique concentration-dependent modulation of Histamine Methyl Transferase (HMT) [1]. While it suppresses HMT at low histamine levels, it actively relieves substrate inhibition at high histamine concentrations (25-100 µM), thereby increasing the enzyme's localized degradation capacity [1].
| Evidence Dimension | HMT activity at high substrate concentrations |
| Target Compound Data | Oxatomide partially relieves substrate inhibition, increasing HMT activity |
| Comparator Or Baseline | Unmedicated HMT (exhibits substrate inhibition and decreased activity at >10 µM histamine) |
| Quantified Difference | Reversal of substrate-induced enzyme inhibition at 25-100 µM histamine |
| Conditions | In vitro human skin HMT assay, 7.3 µg/ml oxatomide |
Provides a unique pharmacological tool for dermatological researchers studying enzymatic histamine degradation and localized allergic response clearance.
Oxatomide possesses a high calculated partition coefficient and very low aqueous solubility, firmly placing it in the Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2[1]. Its distinct physicochemical properties (LogP ~5.62, pKa ~7.2) make it an exceptionally rigorous model compound for testing solubility-enhancing formulations compared to typical hydrophilic H1 antagonists[1].
| Evidence Dimension | Lipophilicity (LogP) and Solubility Classification |
| Target Compound Data | Oxatomide (LogP = 5.62, pKa = 7.2, low solubility) |
| Comparator Or Baseline | Standard hydrophilic antihistamines (e.g., cetirizine LogP ~1.5) |
| Quantified Difference | Highly lipophilic, poorly soluble profile requiring advanced formulation strategies |
| Conditions | Physicochemical profiling for BDDCS classification and urinary excretion modeling |
Serves as a challenging, procurement-relevant active pharmaceutical ingredient (API) for validating novel lipid-based delivery systems or amorphous solid dispersions.
Leveraging its 13-fold higher potency against LTC4 generation compared to ketotifen, oxatomide is the optimal reference compound for in vitro assays evaluating simultaneous histamine and leukotriene blockade[1].
Due to its high selectivity for mast cell calcium channels over cardiac calcium channels, oxatomide is ideal for isolating mast cell degranulation pathways without off-target cardiovascular interference[2].
As a classic BDDCS Class 2 molecule with a high LogP (5.62) and basic pKa (7.2), oxatomide is an excellent challenging API for materials scientists developing novel polymeric excipients, lipid nanoparticles, or amorphous solid dispersions [3].
Irritant